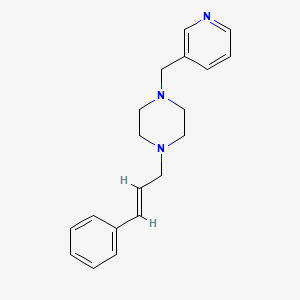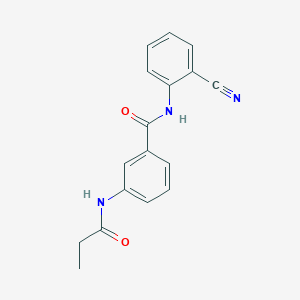![molecular formula C15H13NO4 B5481980 1-(hydroxymethyl)-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5481980.png)
1-(hydroxymethyl)-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(hydroxymethyl)-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, commonly known as HPOD, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine.
作用机制
The mechanism of action of HPOD involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels. This increase in acetylcholine levels can improve cognitive function and memory. HPOD has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
HPOD has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels. This increase in acetylcholine levels can improve cognitive function and memory. HPOD has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
实验室实验的优点和局限性
One of the advantages of using HPOD in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which can improve cognitive function and memory. HPOD has also been found to exhibit anticancer properties by inducing apoptosis in cancer cells. However, one of the limitations of using HPOD in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the compound.
未来方向
There are several future directions for the study of HPOD. One area of research could focus on the development of more efficient synthesis methods for HPOD. Another area of research could focus on the potential applications of HPOD in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function and memory. Additionally, further studies could be conducted to investigate the anticancer properties of HPOD and its potential use in cancer therapy.
Conclusion:
In conclusion, HPOD is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer properties and improve cognitive function and memory. Further research is needed to investigate the potential applications of HPOD in the treatment of Alzheimer's disease and cancer therapy.
合成方法
The synthesis of HPOD is a complex process that involves several steps. The initial step involves the reaction of 4-phenyl-3-buten-2-one with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then treated with sodium methoxide to produce the oxime ether, which undergoes a cyclization reaction to produce the final product, HPOD.
科学研究应用
HPOD has been the subject of several scientific studies due to its potential applications in the field of medicine. It has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. HPOD has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory.
属性
IUPAC Name |
7-(hydroxymethyl)-2-phenyl-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-8-15-7-6-10(20-15)11-12(15)14(19)16(13(11)18)9-4-2-1-3-5-9/h1-7,10-12,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLYJYOGHUSRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)(O4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-cyano-2-(4-fluorophenyl)vinyl]benzoic acid](/img/structure/B5481905.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5481911.png)


![5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5481928.png)
![N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5481931.png)
![N-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B5481944.png)
![ethyl 4-{3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5481953.png)

![8-{[(2-chlorobenzyl)thio]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5481956.png)
![7-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5481964.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5481971.png)
![3-[2-(2-methylphenyl)ethyl]piperidine hydrochloride](/img/structure/B5481981.png)
![3-(butylthio)-6-(2-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5481991.png)